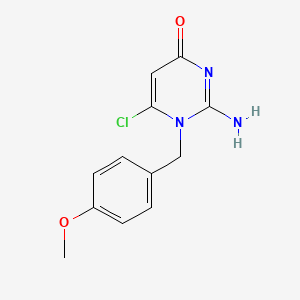
6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
類似化合物との比較
Similar Compounds
2-Imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one: Lacks the chlorine atom.
6-Chloro-2-imino-1-benzyl-2,3-dihydropyrimidin-4(1H)-one: Lacks the methoxy group on the benzyl ring.
Uniqueness
6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the chlorine atom and the methoxybenzyl group. These functional groups may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC名 |
2-amino-6-chloro-1-[(4-methoxyphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-9-4-2-8(3-5-9)7-16-10(13)6-11(17)15-12(16)14/h2-6H,7H2,1H3,(H2,14,15,17) |
InChIキー |
HHAMZMVEEDUGDE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=O)N=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


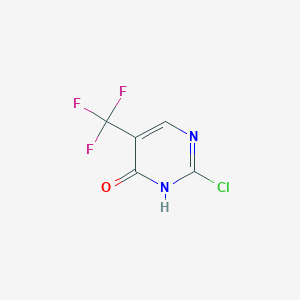
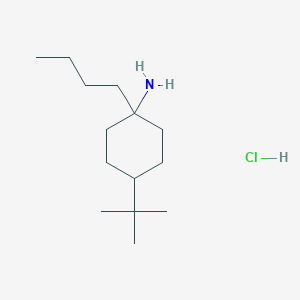
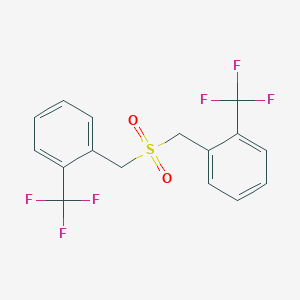
![5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13098303.png)
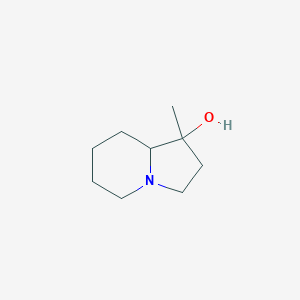

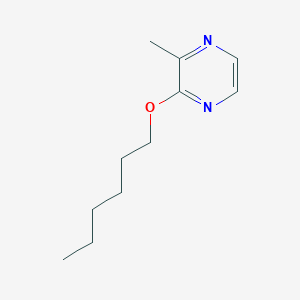
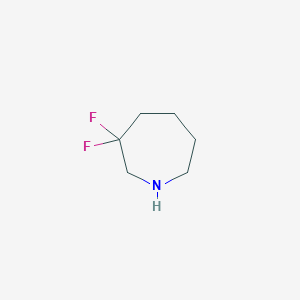
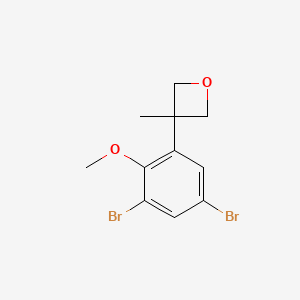
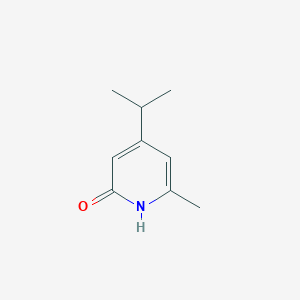
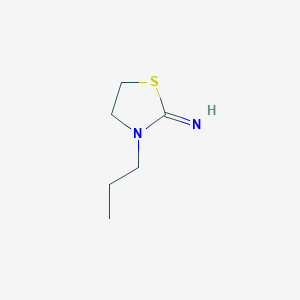
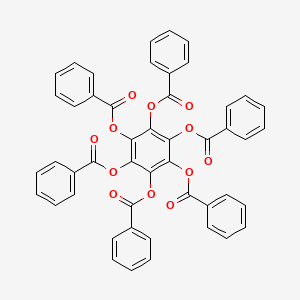
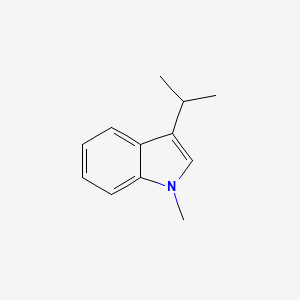
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
